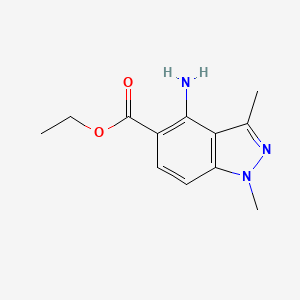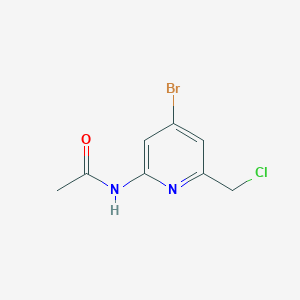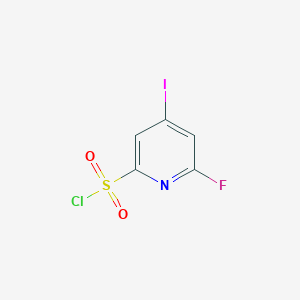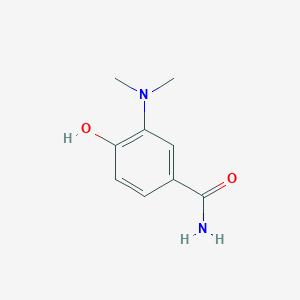
3-Chloro-5-(3-fluorophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(3-fluorophenyl)-1,2,4-oxadiazole: is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of a 1,2,4-oxadiazole ring substituted with a 3-chloro and a 3-fluorophenyl group. Oxadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(3-fluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-fluorobenzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazide, which cyclizes to form the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions. Common reagents for these reactions include nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: The oxadiazole ring can participate in oxidation and reduction reactions under specific conditions. For example, the compound can be oxidized using strong oxidizing agents like potassium permanganate.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles can be used for substitution reactions.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and other oxidizing agents can be used for oxidation reactions.
Dehydrating Agents: Phosphorus oxychloride and other dehydrating agents can be used for cyclization reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidation can lead to the formation of oxadiazole derivatives with additional functional groups.
Cyclization Products: Further cyclization can result in the formation of polycyclic heterocycles.
Aplicaciones Científicas De Investigación
Chemistry: 3-Chloro-5-(3-fluorophenyl)-1,2,4-oxadiazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in various chemical reactions to introduce the oxadiazole moiety into target compounds.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Oxadiazoles are known for their antimicrobial, antifungal, and anticancer properties, and this compound is no exception. It is investigated for its ability to inhibit the growth of various pathogens and cancer cells.
Medicine: The compound is explored for its potential therapeutic applications. It is studied as a lead compound for the development of new drugs targeting specific diseases. Its unique structure allows it to interact with biological targets in a specific manner, making it a valuable candidate for drug design.
Industry: In the industrial sector, this compound is used in the development of new materials. Its chemical properties make it suitable for use in the production of polymers, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-(3-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell division, leading to the inhibition of cancer cell growth. Additionally, it can interact with microbial enzymes, disrupting their function and leading to antimicrobial effects.
Comparación Con Compuestos Similares
- 3-Chloro-4-fluorophenylboronic acid
- 3-Fluorophenylboronic acid
- 4-Fluoro-3-chlorophenylboronic acid
Comparison: 3-Chloro-5-(3-fluorophenyl)-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds like 3-Chloro-4-fluorophenylboronic acid and 3-Fluorophenylboronic acid, the oxadiazole ring enhances its stability and reactivity. Additionally, the presence of both chloro and fluoro substituents provides a unique electronic environment, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H4ClFN2O |
|---|---|
Peso molecular |
198.58 g/mol |
Nombre IUPAC |
3-chloro-5-(3-fluorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C8H4ClFN2O/c9-8-11-7(13-12-8)5-2-1-3-6(10)4-5/h1-4H |
Clave InChI |
WJGZVGPDOQUEIL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)C2=NC(=NO2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Chloro-2-(5-methoxy-1H-benzo[D]imidazol-2-YL)phenol](/img/structure/B14847770.png)



![1-(2-(5-Fluoro-1H-benzo[D]imidazol-2-YL)ethyl)guanidine](/img/structure/B14847791.png)

![2-(3-Chlorophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14847793.png)

![Ethyl [5-chloro-3-(trifluoromethyl)pyridin-2-YL]acetate](/img/structure/B14847796.png)


